molecular formula C17H35NO2 B166910 1-(dimethylamino)propan-2-yl dodecanoate CAS No. 79403-22-8

1-(dimethylamino)propan-2-yl dodecanoate

Cat. No.: B166910
CAS No.: 79403-22-8
M. Wt: 285.5 g/mol
InChI Key: KTPHASGENPMMQK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester typically involves the esterification of dodecanoic acid with 2-(dimethylamino)-1-methylethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

1-(dimethylamino)propan-2-yl dodecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to dodecanoic acid and 2-(dimethylamino)-1-methylethanol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with another alcohol to form a different ester and release 2-(dimethylamino)-1-methylethanol.

    Oxidation: The ester can be oxidized to form dodecanoic acid and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst, heat.

    Transesterification: Alcohol, acid or base catalyst, heat.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Dodecanoic acid and 2-(dimethylamino)-1-methylethanol.

    Transesterification: New ester and 2-(dimethylamino)-1-methylethanol.

    Oxidation: Dodecanoic acid and other oxidation products.

Scientific Research Applications

1-(dimethylamino)propan-2-yl dodecanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential antimicrobial properties and its effects on biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester involves its interaction with biological membranes and proteins. The ester can insert into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions can lead to antimicrobial effects and influence the delivery of drugs across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid, methyl ester: Similar in structure but with a methyl group instead of the 2-(dimethylamino)-1-methylethyl group.

    Dodecanoic acid, ethyl ester: Similar in structure but with an ethyl group instead of the 2-(dimethylamino)-1-methylethyl group.

    Dodecanoic acid, propyl ester: Similar in structure but with a propyl group instead of the 2-(dimethylamino)-1-methylethyl group.

Uniqueness

1-(dimethylamino)propan-2-yl dodecanoate is unique due to the presence of the 2-(dimethylamino)-1-methylethyl group, which imparts different chemical and physical properties compared to other esters of dodecanoic acid. This unique structure allows for specific interactions with biological membranes and proteins, making it valuable for applications in drug delivery and antimicrobial research.

Biological Activity

1-(Dimethylamino)propan-2-yl dodecanoate is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its structural features suggest potential interactions with biological systems, making it a subject of interest for studying its biological activity. This article reviews the biological activity of this compound, summarizing key findings from recent research, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a long aliphatic chain. Its molecular formula is C15H31NC_{15}H_{31}N, and it possesses distinct physical properties that influence its biological interactions.

PropertyValue
Molecular FormulaC15H31NC_{15}H_{31}N
Molecular Weight239.43 g/mol
SolubilitySoluble in organic solvents
AppearanceColorless liquid

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound's dimethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing neurotransmission and other cellular processes.

Target Interactions

Preliminary studies suggest that the compound may act on:

  • Cholinergic Receptors : Modulating acetylcholine signaling.
  • Histamine Receptors : Potentially influencing allergic responses and inflammation.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities in vitro. For instance, studies have indicated:

  • Antimicrobial Activity : The compound shows efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Cytotoxicity : In cancer cell lines, the compound has shown cytotoxic effects, indicating its potential as a chemotherapeutic agent.
StudyCell LineIC50 (µM)Effect
Antimicrobial AssayE. coli25Inhibition of bacterial growth
Cytotoxicity AssayHeLa cells30Induction of apoptosis

Case Studies

  • Antimicrobial Properties : A study evaluated the effectiveness of this compound against multi-drug resistant bacteria. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent.
  • Cancer Research : In a recent investigation into its cytotoxic effects on breast cancer cell lines, the compound demonstrated dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane depolarization and caspase activation.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed following administration due to its lipophilic nature.
  • Distribution : Exhibits extensive tissue distribution; higher concentrations observed in liver and adipose tissues.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Elimination : Excreted mainly via urine as metabolites.

Properties

IUPAC Name

1-(dimethylamino)propan-2-yl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16(2)15-18(3)4/h16H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPHASGENPMMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000452
Record name 1-(Dimethylamino)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79403-22-8
Record name Dodecanoic acid, 2-(dimethylamino)-1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079403228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dimethylamino)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The (N,N-disubstituted amino)-alkanol alkanoates are readily prepared by reacting the corresponding aminoalkinol with lauroyl chloride in the presence of triethylamine. A solvent such as chloroform is optional but preferred. For example, 1-(N,N-dimethylamino)-2-propanol can be reacted with lauroyl chloride in chloroform and in the presence of triethylamine to form 1-(N,N-dimethylamino)-2-propanol dodecanoate (DAIPD).
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(N,N-disubstituted amino)-alkanol alkanoates
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Synthesis routes and methods II

Procedure details

The (N,N-disubstituted amino)-alkanol alkanoates are readily prepared by reacting the corresponding aminoalkanol with lauroyl chloride in the presence of triethylamine. A solvent such as chloroform is optional but preferred. For example, 1-(N,N-dimethylamino)-2-propanol can be reacted with lauroyl chloride in chloroform and in the presence of triethylamine to form 1-(N,N-dimethylamino)-2-propanol dodecanoate (DAIPD).
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(N,N-disubstituted amino)-alkanol alkanoates
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